

# Application Notes and Protocols for Conjugating SPACE Peptide to siRNA

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## Compound of Interest

Compound Name: *SPACE peptide*

Cat. No.: *B10857532*

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## Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the effective delivery of siRNA to target cells remains a significant challenge due to its size, negative charge, and susceptibility to degradation. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome these barriers. The Skin Penetrating and Cell Entering (SPACE) peptide, with the sequence ACTGSTQHQC<sub>2</sub>CG (disulfide bridge between Cys<sub>2</sub> and Cys<sub>10</sub>), has been identified as an effective carrier for topical and cellular delivery of siRNA and other macromolecules[1]. These application notes provide detailed protocols for the synthesis of the **SPACE peptide**, its conjugation to siRNA, and subsequent in vitro and in vivo applications.

## Synthesis and Purification of SPACE Peptide

The **SPACE peptide** is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry[2][3].

# Experimental Protocol: Solid-Phase Synthesis of SPACE Peptide

## Materials and Reagents:

- Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH)
- Rink Amide MBHA resin
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)
- Diethyl ether (cold)
- Oxidation buffer: 0.1 M ammonium bicarbonate, pH 8.5
- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
- Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

## Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

- **Amino Acid Coupling:** a. Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. d. Wash the resin with DMF and DCM.
- **Repeat Synthesis Cycle:** Repeat the deprotection and coupling steps for each amino acid in the **SPACE peptide** sequence (G, C(Trt), Q(Trt), H(Trt), Q(Trt), T(tBu), S(tBu), G, T(tBu), C(Trt), A).
- **Cleavage and Deprotection:** After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Peptide Precipitation:** Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- **Cyclization (Disulfide Bond Formation):** a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the solution gently, open to the air, for 24-48 hours to allow the formation of the disulfide bond between the two cysteine residues. c. Monitor the cyclization process by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.
- **Purification:** a. Lyophilize the cyclized peptide solution. b. Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). c. Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. d. Collect the fractions containing the pure peptide.
- **Characterization and Quantification:** a. Confirm the identity and purity of the **SPACE peptide** using mass spectrometry and analytical RP-HPLC. b. Quantify the purified peptide by UV absorbance at 280 nm or by a peptide quantification assay. c. Lyophilize the pure peptide and store it at -20°C or -80°C.

## siRNA Modification for Conjugation

For covalent conjugation, the siRNA needs to be synthesized with a reactive handle. Amine-modified siRNAs are commonly used for conjugation to peptides.

## Protocol: Synthesis of Amine-Modified siRNA

Amine-modified siRNAs can be commercially sourced or synthesized using standard solid-phase oligonucleotide synthesis with an appropriate amino-modifier phosphoramidite at the desired position (e.g., 5' or 3' end of the sense or antisense strand). It is generally recommended to conjugate the peptide to the sense strand to minimize interference with the antisense strand's function in the RISC complex[4].

Table 1: Commonly Used siRNA Modifications for Enhanced Stability

Modification Type	Purpose	Reference(s)
Phosphorothioate (PS) backbone	Increases nuclease resistance.	[2]
2'-O-Methyl (2'-OMe)	Enhances nuclease resistance and reduces immunogenicity.	
2'-Fluoro (2'-F)	Improves binding affinity and nuclease resistance.	

## Conjugation of SPACE Peptide to siRNA

Several chemical strategies can be employed for conjugating the **SPACE peptide** to an amine-modified siRNA. The choice of linker and chemistry can impact the stability and biological activity of the conjugate. Here, we describe a common method using an NHS ester crosslinker to form a stable amide bond.

## Experimental Protocol: Amide Bond Conjugation using an NHS-ester Crosslinker

This protocol is based on established methods for peptide-oligonucleotide conjugation.

Materials and Reagents:

- Purified, lyophilized **SPACE peptide**
- Amine-modified siRNA

- Bifunctional crosslinker with an NHS ester and another reactive group (e.g., maleimide if the peptide has a free cysteine, or another NHS ester for reaction with the peptide's N-terminal amine) or a homobifunctional NHS ester crosslinker like BS3 (bis(sulfosuccinimidyl)suberate).
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Purification: Ion-exchange or reverse-phase HPLC
- Characterization: Gel electrophoresis (e.g., PAGE), mass spectrometry

#### Procedure:

- siRNA Modification with Crosslinker: a. Dissolve the amine-modified siRNA in the reaction buffer. b. Add the NHS-ester crosslinker (e.g., BS3) in a 10-20 fold molar excess to the siRNA. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess crosslinker using a desalting column or ethanol precipitation.
- Conjugation of Activated siRNA to **SPACE Peptide**: a. Immediately add the purified, activated siRNA to a solution of the **SPACE peptide** in the reaction buffer. A 1.5 to 2-fold molar excess of the peptide is recommended. b. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
- Purification of the Conjugate: a. Purify the **SPACE peptide**-siRNA conjugate from unconjugated peptide and siRNA using HPLC. Anion-exchange HPLC is often effective at separating the negatively charged siRNA and conjugate from the neutral or slightly positive peptide. RP-HPLC can also be used. b. Collect the fractions corresponding to the conjugate.
- Characterization of the Conjugate: a. Confirm the successful conjugation by running the purified product on a polyacrylamide gel. The conjugate should show a shift in mobility compared to the unconjugated siRNA. b. Determine the molecular weight of the conjugate using mass spectrometry to confirm the 1:1 conjugation.

- Annealing (if single strands were conjugated): If the conjugation was performed on a single strand of the siRNA, anneal it with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- Storage: Store the purified conjugate in an RNase-free buffer at -80°C.

Table 2: Overview of Peptide-siRNA Conjugation Chemistries

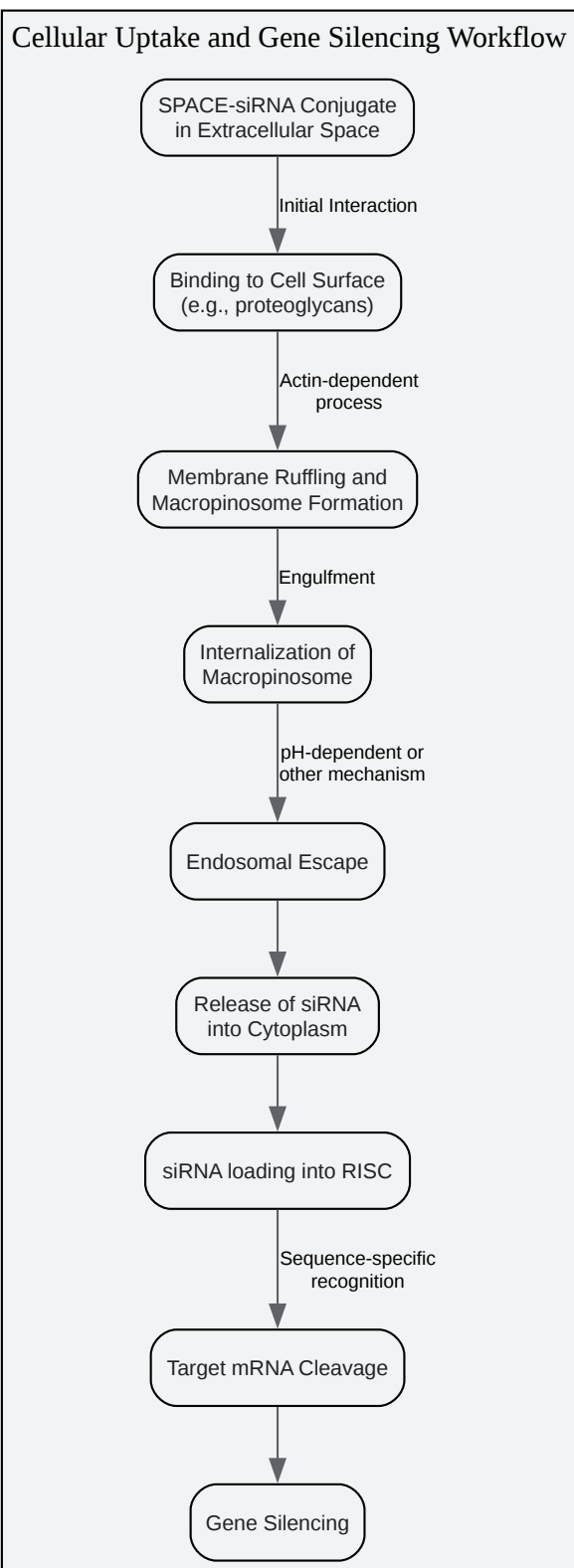
Conjugation Chemistry	Functional Groups Required	Linkage Formed	Stability	Reference(s)
Amide Bond Formation	Amine and Carboxylic Acid (activated as NHS ester)	Amide	Stable	
Thioether Bond Formation	Thiol and Maleimide	Thioether	Stable	
Disulfide Bond Formation	Thiol and Thiol (or activated thiol)	Disulfide	Reducible (cleavable in cells)	
Click Chemistry	Alkyne and Azide	Triazole	Stable	

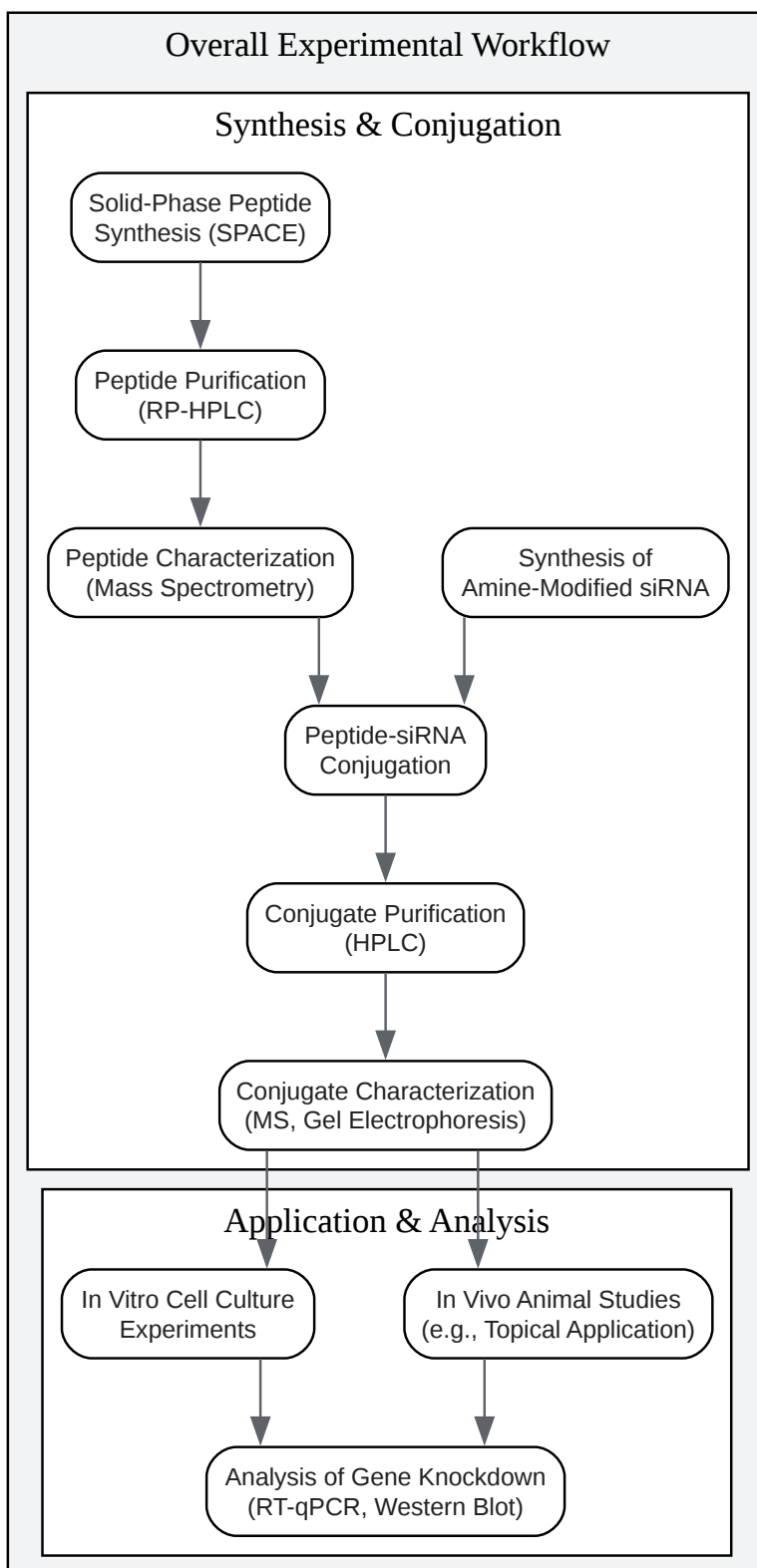
## In Vitro and In Vivo Applications of SPACE Peptide-siRNA Conjugates

The primary application of **SPACE peptide-siRNA** conjugates is to facilitate the delivery of siRNA into cells to achieve gene silencing.

### Cellular Uptake and Gene Silencing Pathway

The **SPACE peptide** is thought to mediate cellular entry primarily through macropinocytosis, an endocytic pathway.





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